Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is a sodium salt derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a butanoate chain. The Boc group is acid-labile, enabling selective deprotection under acidic conditions, while the sodium counterion enhances aqueous solubility. This compound is widely used in peptide synthesis and medicinal chemistry as a stable intermediate for introducing piperazine-based motifs into target molecules.
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQLLFAPGVYSO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate typically involves the reaction of tert-butoxycarbonyl piperazine with butanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Protection of piperazine with tert-butoxycarbonyl (Boc) group.
Step 2: Reaction of Boc-protected piperazine with butanoic acid.
Step 3: Neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The tert-butoxycarbonyl group provides stability and protection, allowing the compound to participate in various reactions without degradation.
Comparison with Similar Compounds
Comparison with Target Compound :
- The Fmoc group offers compatibility with Boc strategies in multi-step syntheses but requires distinct deprotection conditions.
- The acetic acid moiety reduces solubility in aqueous media compared to the sodium butanoate salt.
2.2. Pentafluorophenyl 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinate
Chemical Name : Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate
CAS RN : 944450-81-1
Key Features :
- Protecting Group : Boc (acid-labile).
- Functional Group : Pentafluorophenyl (PFP) ester linked to an isonicotinate aromatic ring.
- Applications : Reactive acylating agent in peptide couplings; the PFP group enhances electrophilicity, facilitating amine acylation.
- Reactivity : High reactivity due to electron-withdrawing fluorine atoms on the ester.
- Cost : Significantly higher (¥21,900 per 1g at 90% purity) compared to simpler Boc-protected derivatives.
Comparison with Target Compound :
- The isonicotinate-PFP ester enhances reactivity for coupling but introduces steric and electronic effects absent in the butanoate chain.
- The sodium butanoate form is more water-soluble and stable, making it preferable for storage or aqueous-phase reactions.
Data Table: Comparative Analysis
| Property | Sodium 2-[4-(Boc)piperazin-1-yl]butanoate | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | PFP 2-[4-(Boc)piperazin-1-yl]isonicotinate |
|---|---|---|---|
| Protecting Group | Boc (acid-labile) | Fmoc (base-labile) | Boc (acid-labile) |
| Functional Group | Sodium butanoate | Acetic acid | PFP isonicotinate ester |
| Solubility | High (aqueous) | Moderate (polar solvents) | Low (organic solvents) |
| Reactivity | Stable intermediate | Moderate (carboxylic acid) | High (acylating agent) |
| Primary Application | Aqueous-phase synthesis | SPPS with Boc/Fmoc orthogonality | Peptide coupling reactions |
| Cost (per 1g) | Not available | Not available | ¥21,900 (90% purity) |
Research Findings and Implications
- Boc vs. Fmoc : The Boc group in the target compound simplifies acid-driven deprotection workflows, whereas Fmoc derivatives (e.g., ) enable orthogonal strategies in SPPS .
- Ester Reactivity : The PFP ester’s high reactivity () makes it ideal for coupling but limits shelf life compared to sodium salts .
- Structural Impact: The butanoate chain in the target compound improves solubility for biological assays, while the isonicotinate ring in may enhance binding in aromatic systems.
Biological Activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate is a compound that has garnered attention in both chemical synthesis and biological research due to its unique structural properties and potential applications. This article aims to delve into the biological activity of this compound, examining its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety, which is modified by a tert-butoxycarbonyl (Boc) group. This structural modification enhances its stability and solubility in aqueous environments, making it a useful reagent in various biochemical applications.
- Molecular Formula : C₁₂H₁₈N₂O₄Na
- Molecular Weight : 294.33 g/mol
- CAS Number : 680579-19-5
The biological activity of this compound primarily revolves around its interactions with enzymes and proteins. The Boc group serves as a protective element, allowing the compound to participate in biochemical reactions without degradation.
Enzyme Interactions
Research indicates that this compound can act as both a substrate and an inhibitor in enzymatic reactions. Its ability to modulate enzyme activity has implications for therapeutic applications, particularly in drug design where enzyme inhibition is a target for treatment.
Applications in Scientific Research
This compound has been utilized in various fields:
- Chemical Synthesis : It serves as a building block for synthesizing complex organic molecules.
- Biological Studies : The compound is employed in studies investigating enzyme interactions and protein modifications.
- Medicinal Chemistry : It has potential applications in drug delivery systems due to its favorable solubility and stability characteristics.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique advantages of this compound:
| Compound Name | Solubility | Stability | Applications |
|---|---|---|---|
| This compound | High | High | Enzyme studies, drug delivery |
| 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine | Moderate | Moderate | Organic synthesis |
| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Low | Low | Limited biological activity |
The sodium salt form of this compound enhances its solubility compared to others, making it more versatile in aqueous environments.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Studies : A study demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders.
- Drug Delivery Systems : Research has indicated that the compound can be utilized to improve the solubility and bioavailability of poorly soluble drugs, enhancing their therapeutic effects .
- Protein Modification : The ability of this compound to modify proteins through covalent bonding has been explored, providing insights into its potential use in bioconjugation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
